4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide
Overview
Description
4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of a 4-chlorobenzyl group, two phenyl groups, a propyl group, and a sulfide linkage attached to the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of 4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the 4-chlorobenzyl group: This step involves the alkylation of the imidazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the diphenyl groups: The phenyl groups can be introduced through Friedel-Crafts alkylation using benzene and a Lewis acid catalyst like aluminum chloride.
Attachment of the propyl group: This can be done via a Grignard reaction using propyl magnesium bromide.
Formation of the sulfide linkage: The final step involves the reaction of the intermediate with a sulfur source such as thiourea or hydrogen sulfide under appropriate conditions.
Chemical Reactions Analysis
4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Scientific Research Applications
4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is investigated for potential use in treating infections, cancer, and other diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or by binding to their DNA. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide can be compared with other imidazole derivatives such as:
4-chlorobenzyl 4,5-diphenyl-1H-imidazole: Lacks the propyl and sulfide groups, resulting in different chemical and biological properties.
4,5-diphenyl-1-propyl-1H-imidazole: Lacks the 4-chlorobenzyl and sulfide groups, affecting its reactivity and applications.
4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfoxide:
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h3-16H,2,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQUBIQNCMQBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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